molecular formula C9H7BrN2O B11825586 6-bromo-1-methylquinoxalin-2(1H)-one

6-bromo-1-methylquinoxalin-2(1H)-one

Cat. No.: B11825586
M. Wt: 239.07 g/mol
InChI Key: RILVWEDHGCCKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methylquinoxalin-2(1H)-one is a heterocyclic organic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4). The molecule is substituted with a bromine atom at position 6 and a methyl group at position 1 (N-methylation) (Figure 1B in ). This compound has garnered attention in synthetic chemistry due to its reactivity as a substrate in radical addition and photochemical reactions. For example, it participates in allylboronic ester reactions under basic conditions (DBU) and perfluoroalkylation with C4F9I. Its crystal structure and NMR data (δ 12.86 ppm for the NH proton in DMSO-d6) highlight its planar aromatic system and hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

RILVWEDHGCCKLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=CC1=O

Origin of Product

United States

Biological Activity

6-Bromo-1-methylquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and molecular modeling results.

Synthesis of this compound

The synthesis of this compound typically involves bromination reactions under controlled conditions. For instance, a study demonstrated the use of N-bromosuccinimide (NBS) in the presence of tert-butyl hydroperoxide (TBHP) to achieve high yields of the brominated product with excellent regioselectivity. The reaction conditions were optimized to ensure minimal formation of by-products, leading to an isolated yield of up to 92% for the desired compound .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For example:

  • Cytotoxicity Testing : The compound was tested against HepG-2 and MCF-7 cell lines, revealing an IC50 range of 2.1 - 9.8 µM, which indicates significant potency compared to standard drugs like sorafenib .
  • Mechanism of Action : The mechanism was further elucidated through apoptosis assays, where it was found to induce apoptosis by activating caspases and modulating Bcl-2 family proteins. Specifically, a notable increase in caspase-3 and caspase-9 levels was observed alongside a decrease in Bcl-2 levels, suggesting that the compound effectively triggers programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that quinoxaline derivatives exhibit dual activity as both anticancer and antimicrobial agents, making them valuable in therapeutic applications .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with specific receptors associated with tumor growth, such as VEGFR-2 and c-Met kinase. The binding energies calculated from these simulations indicate a strong potential for this compound as a lead in drug development .

Data Summary Table

Property Value
Synthesis Yield Up to 92%
IC50 (HepG-2) 2.1 - 9.8 µM
IC50 (MCF-7) Comparable to sorafenib (3.4 µM)
Caspase Activation Increased caspase-3 and caspase-9
Bcl-2 Modulation Significant decrease
Antimicrobial Activity Effective against Gram-positive/negative bacteria

Case Study 1: Apoptosis Induction

A recent study investigated the apoptotic effects of this compound on HepG-2 cells. The results indicated that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of quinoxaline derivatives against resistant bacterial strains. The findings revealed that compounds similar to this compound exhibited substantial inhibitory effects on bacterial growth, supporting its use as a dual-action therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-bromo-1-methylquinoxalin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain but generally fall within the range of 50 to 200 µg/mL.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, cytotoxicity assays on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM after 48 hours of exposure, indicating moderate potency that warrants further investigation into its mechanisms of action.

Anti-inflammatory Effects

There is emerging evidence supporting the role of this compound in modulating inflammatory pathways. Its ability to interact with specific molecular targets such as enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
6-BromoquinoxalineBromine at C6Exhibits significant antimicrobial activity
7-MethoxyquinoxalineMethoxy at C7Different electronic properties affecting activity
5-Bromo-7-(diethylamino)quinoxalineDiethylamino groupEnhanced solubility but reduced antimicrobial efficacy

Case Studies and Experimental Data

Several studies have investigated the biological activity and synthetic applications of this compound:

  • Antimicrobial Studies : A study evaluated its efficacy against various microbial strains, reporting significant inhibition rates.
  • Anticancer Activity : Research on human cancer cell lines indicated promising results, necessitating further exploration into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below summarizes key structural differences, physical properties, and reactivities of 6-bromo-1-methylquinoxalin-2(1H)-one and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Reactivity Reference
This compound Br (C6), CH₃ (N1) C₉H₇BrN₂O Reacts with allylboronic esters (radical addition); mp 200.5–201.9°C; planar aromatic ring
3-Amino-6-bromo-2(1H)-quinoxalinone Br (C6), NH₂ (C3) C₈H₆BrN₃O Enhanced solubility in polar solvents; potential biological activity due to -NH₂
1-Octyl-3-phenylquinoxalin-2(1H)-one C₈H₁₇ (N1), Ph (C3) C₂₂H₂₆N₂O Bulky substituents reduce crystallinity; synthesized via alkylation with 1-bromooctane
7-Bromo-1-methylquinoxalin-2(1H)-one Br (C7), CH₃ (N1) C₉H₇BrN₂O Positional isomer of target compound; predicted pKa -1.13, density 1.65 g/cm³
6-Amino-3-methylquinoxalin-2(1H)-one NH₂ (C6), CH₃ (C3) C₉H₉N₃O Hydrogen-bonding capacity; applications in medicinal chemistry (CAS 161333-96-6)
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Br (C6), CH₃ (C3), dihydro C₉H₉BrN₂O Reduced aromaticity due to saturation; logP 2.42, higher lipophilicity

Reactivity and Electronic Effects

  • Substituent Position: The bromine atom in this compound (C6) exerts an electron-withdrawing effect, activating the ring for electrophilic substitution at C3 and C5. In contrast, 7-bromo-1-methylquinoxalin-2(1H)-one () shows altered regioselectivity due to bromine at C7.
  • Amino vs. Methyl Groups: 3-Amino-6-bromo-2(1H)-quinoxalinone () exhibits higher solubility in polar solvents compared to the methylated derivative, facilitating interactions with biological targets.
  • Dihydro Modifications: Partial saturation (e.g., 3,4-dihydro derivatives) reduces aromaticity, lowering electrophilicity (ω = 3.42 eV for quinoxalin-2(1H)-one vs. 2.98 eV for dihydro analogs).

Preparation Methods

Methylation Using Methyl Iodide

A foundational approach involves the alkylation of 6-bromoquinoxalin-2(1H)-one with methyl iodide. The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions

  • Substrate : 6-Bromoquinoxalin-2(1H)-one (1.0 equiv)

  • Alkylating Agent : Methyl iodide (1.2–1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12–24 h

  • Yield : 70–85%

The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen at the 1-position attacks the electrophilic methyl group. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reaction rates by facilitating interphase mixing.

Alternative Alkylating Agents

Propargyl bromide and benzyl bromides have been explored for N-alkylation, though regioselectivity challenges arise due to competing reactions at the quinoxaline’s secondary nitrogen. Stoichiometric control (1:1 molar ratio) and low-temperature conditions (0–25°C) minimize over-alkylation.

Bromination Strategies

Direct Bromination of 1-Methylquinoxalin-2(1H)-one

Regioselective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical-initiating conditions.

Optimized Protocol

  • Substrate : 1-Methylquinoxalin-2(1H)-one (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : tert-Butyl hydroperoxide (TBHP, 1.0 equiv)

  • Solvent : Acetonitrile, room temperature, 12 h

  • Yield : 92%

Mechanistic studies suggest a single-electron transfer (SET) from TBHP to NBS, generating bromine radicals that selectively target the electron-rich 6-position. This method avoids metal catalysts and achieves >95% regioselectivity.

Copper-Mediated Bromination

Early methods utilized CuBr₂ as a bromine source, though yields were moderate (80%) compared to metal-free approaches. Side products from C-3 bromination necessitate rigorous purification.

Cyclocondensation of Halogenated Anilines

Two-Step Synthesis from 4-Bromo-1,2-phenylenediamine

A cyclocondensation route involves reacting 4-bromo-1,2-phenylenediamine with methyl glyoxylate, followed by oxidative cyclization.

Procedure

  • Step 1 : Condensation of 4-bromo-1,2-phenylenediamine (1.0 equiv) with methyl glyoxylate (1.2 equiv) in ethanol under reflux (24 h).

  • Step 2 : Oxidation with K₂CO₃ in DMF at 150°C (microwave irradiation, 2 h).

  • Overall Yield : 65–75%

This method enables scalability but requires stringent control over oxidation conditions to prevent decarboxylation.

Metal-Free Photoinduced Methods

Visible-Light-Mediated Bromination

Eosin Y catalyzes the bromination of 1-methylquinoxalin-2(1H)-one under oxygen atmosphere, leveraging photoredox cycles to generate bromine radicals.

Conditions

  • Catalyst : Eosin Y (5 mol%)

  • Light Source : 18 W blue LED

  • Solvent : Trifluoroethanol, O₂ atmosphere, 24 h

  • Yield : 88%

This eco-friendly method avoids heavy metals and achieves high functional group tolerance, though substrate solubility in fluorinated alcohols can limit broad application.

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Alkylation (K₂CO₃/DMF)Methyl iodide, K₂CO₃70–85%Simple setup, scalableRequires anhydrous conditions
NBS/TBHP BrominationNBS, TBHP92%Metal-free, high regioselectivitySensitive to moisture
CyclocondensationGlyoxylate, K₂CO₃65–75%Scalable, versatileMulti-step, moderate yields
Photoinduced BrominationEosin Y, O₂88%Eco-friendly, mild conditionsLimited solvent compatibility

Challenges and Optimization

Regioselectivity in Bromination

The 6-position’s electron density, influenced by the adjacent carbonyl group, dictates bromination selectivity. Computational studies (DFT, B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV at C6, favoring radical attack.

Purification and Characterization

Flash chromatography (petroleum ether/EtOAc, 5:1) effectively isolates the product. Purity (>98%) is validated via HPLC (C18 column, MeCN/H₂O gradient) and ¹H/¹³C NMR .

Q & A

Q. What are the recommended synthetic routes for introducing alkyl groups at the N1 position of quinoxalin-2(1H)-one derivatives?

Alkylation of the quinoxalinone scaffold can be achieved using alkyl halides in the presence of a base. For example, 1-methyl substitution is typically performed by reacting the parent quinoxalin-2(1H)-one with methyl bromide or iodide in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. A catalytic amount of tetra-nn-butylammonium bromide may enhance reactivity . Post-reaction purification via recrystallization (e.g., ethanol) yields crystalline products suitable for structural validation.

Q. How should researchers characterize brominated quinoxalinones using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, the methyl group at N1 in 6-bromo-1-methylquinoxalin-2(1H)-one appears as a singlet near δ 3.5–3.7 ppm, while aromatic protons exhibit splitting patterns dependent on bromine's electronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet).
  • IR : A strong carbonyl stretch (~1660–1680 cm1^{-1}) confirms the 2(1H)-one moiety .

Q. What safety protocols are essential for handling light-sensitive brominated quinoxalinones?

Store compounds in amber vials under inert gas (N2_2/Ar) at room temperature. Use light-protected glassware during synthesis and avoid prolonged exposure to UV/visible light during analysis. Lab personnel must wear PPE (gloves, goggles) due to hazards like skin irritation (H315) and acute toxicity (H302, H332) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for brominated quinoxalinones?

  • Software : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for bromine atoms and hydrogen placement via riding models .
  • Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence. Tools like PLATON validate hydrogen bonding and π-π stacking interactions .
  • Example : In 1-methyl-3-phenylquinoxalin-2(1H)-one, phenyl ring dihedral angles (19.3°–30.4°) were resolved using high-resolution data (R factor = 0.044) .

Q. How to resolve regiochemical ambiguities in condensation reactions involving brominated quinoxalinones?

Regioselectivity in reactions like Schiff base formation can lead to unexpected byproducts (e.g., 7-methoxy vs. 6-bromo isomers). Use computational modeling (DFT) to predict thermodynamic stability or employ directing groups (e.g., electron-withdrawing bromine) to bias reactivity. LC-MS or preparative TLC isolates minor products for structural confirmation .

Q. What experimental design considerations are critical for antimicrobial activity studies?

  • Assay Design : Use the twofold serial dilution method to determine MIC (minimal inhibitory concentration) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., streptomycin) and solvent blanks .
  • SAR Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-fluoro) on activity. For example, fluoro-substituted derivatives showed enhanced antibacterial activity (MIC = 16–32 µg/mL) in some studies .

Q. How to address NMR data contradictions caused by tautomerism in quinoxalin-2(1H)-one derivatives?

Tautomeric equilibria (e.g., lactam-lactim) can broaden or split signals. Use deuterated DMSO or DMF to stabilize the dominant tautomer. Variable-temperature NMR (e.g., 25°C to 60°C) or 15^{15}N-labeling may resolve dynamic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.